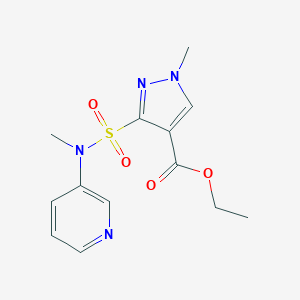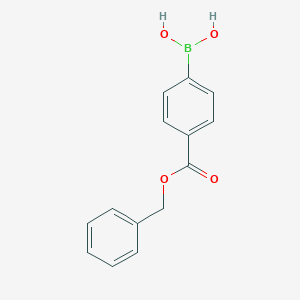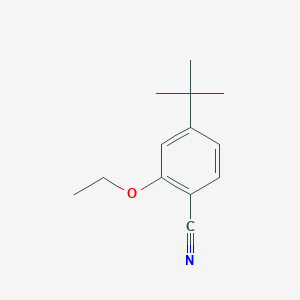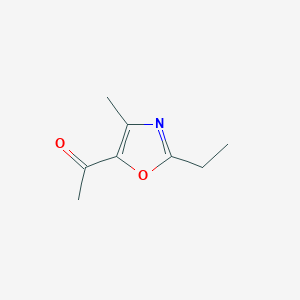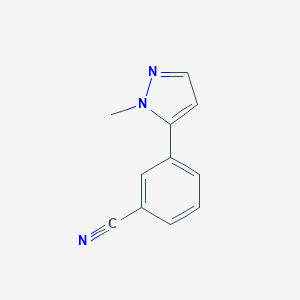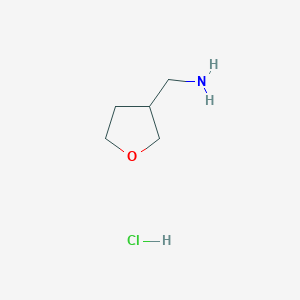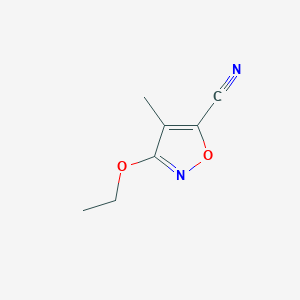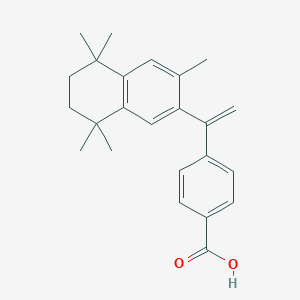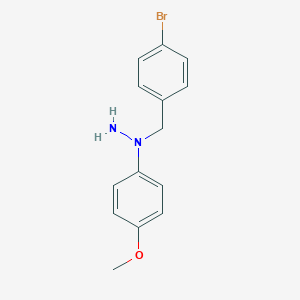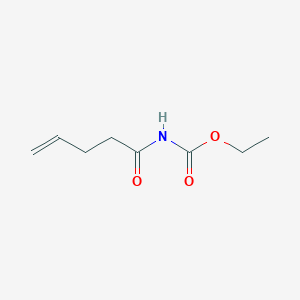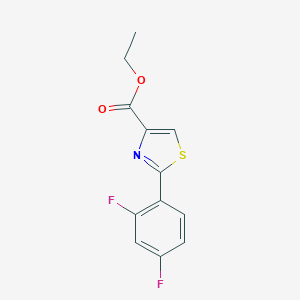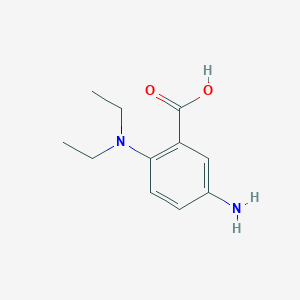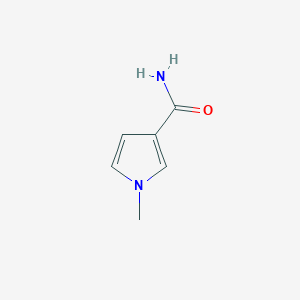
1-Methyl-1h-pyrrole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1h-pyrrole-3-carboxamide, also known as 3-methylpyrrolidine-2,5-dione, is a heterocyclic organic compound. It is a cyclic amide that contains a pyrrole ring and a carboxamide group. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-Methyl-1h-pyrrole-3-carboxamide is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the carboxamide group. Additionally, it has been found to be a useful chiral auxiliary in asymmetric synthesis.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-Methyl-1h-pyrrole-3-carboxamide have not been extensively studied. However, it has been found to be non-toxic and non-mutagenic in various in vitro and in vivo studies.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using 1-Methyl-1h-pyrrole-3-carboxamide in lab experiments are its high yield synthesis methods and its potential applications in various scientific research fields. However, its limitations include its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
1-Methyl-1h-pyrrole-3-carboxamide has a wide range of potential applications in various scientific research fields. Some of the future directions for research on this compound include the development of new synthesis methods, the exploration of its potential applications in materials science, and the investigation of its potential as a catalyst in organic synthesis. Additionally, further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects.
Synthesemethoden
The synthesis of 1-Methyl-1h-pyrrole-3-carboxamide can be achieved through various methods. One of the most common methods is the reaction between 1-methylpyrrole and phosgene followed by the reaction with ammonia. Another method involves the reaction between 1-methylpyrrole and ethyl chloroformate followed by the reaction with ammonia. Both methods have been proven to be effective in producing high yields of 1-Methyl-1h-pyrrole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1h-pyrrole-3-carboxamide has been extensively studied for its potential applications in various scientific research fields. It has been found to be a useful building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Additionally, it has been used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Eigenschaften
CAS-Nummer |
175544-08-8 |
|---|---|
Produktname |
1-Methyl-1h-pyrrole-3-carboxamide |
Molekularformel |
C6H8N2O |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
1-methylpyrrole-3-carboxamide |
InChI |
InChI=1S/C6H8N2O/c1-8-3-2-5(4-8)6(7)9/h2-4H,1H3,(H2,7,9) |
InChI-Schlüssel |
ADBKBBXQJATDDG-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=C1)C(=O)N |
Kanonische SMILES |
CN1C=CC(=C1)C(=O)N |
Synonyme |
1H-Pyrrole-3-carboxamide,1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



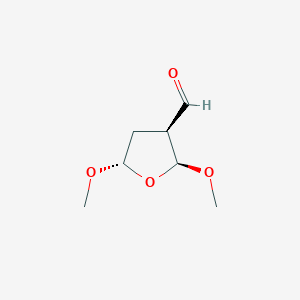
![2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid](/img/structure/B63641.png)
